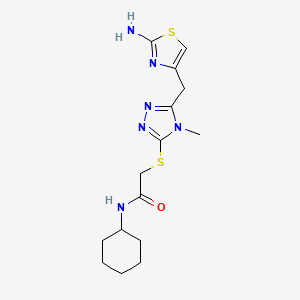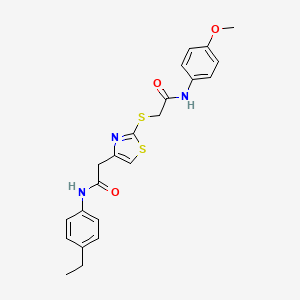
2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 2-aminothiazole ring and a 1,2,4-triazole ring. These types of compounds are often found in medicinal chemistry and drug discovery research .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. The 2-aminothiazole and 1,2,4-triazole rings are likely to contribute to the compound’s chemical reactivity and potential biological activity .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions. The presence of the amino group and the thioether linkage could make this compound a potential nucleophile, while the carbonyl group could make it a potential electrophile .
Scientific Research Applications
Anticancer Agent
The 2-aminothiazole scaffold is one of the characteristic structures in drug development. This essential revelation has several biological activities, including acting as an anticancer agent .
Antioxidant
2-Aminothiazole-based compounds have been found to exhibit antioxidant properties. They can neutralize harmful free radicals in the body, potentially reducing or even helping prevent some of the damage they cause .
Antimicrobial Agent
These compounds have shown promising results as antimicrobial agents. They have been used to combat multidrug-resistant strains of bacteria, showing good minimum inhibitory concentration (MIC) values .
Anti-inflammatory Agent
2-Aminothiazole-based compounds also have anti-inflammatory properties. They can be used to reduce inflammation in the body, which is beneficial in the treatment of diseases such as arthritis .
Analgesic Agent
These compounds have been found to have analgesic (pain-relieving) properties. This makes them potentially useful in the development of new pain relief medications .
Antifungal Agent
Some 2-aminothiazole-based compounds have shown significant antifungal potential. For example, compound 2b showed maximum antifungal potential against Candida glabrata, with a zone of inhibition of 21.0 mm, which is more than the reference drug nystatin .
Mechanism of Action
Target of Action
2-aminothiazole derivatives have been documented to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that 2-aminothiazole derivatives can act as inhibitors of multiple enzyme targets such as egfr/vgfer kinase . They can also decrease drug resistance and reduce unpleasant side effects .
Biochemical Pathways
2-aminothiazole derivatives have been associated with a broad pharmacological spectrum , indicating that they may affect multiple biochemical pathways.
Pharmacokinetics
2-aminothiazole is known to be soluble in water, alcohols, and diethyl ether , which may influence its bioavailability.
Result of Action
2-aminothiazole derivatives have been documented to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines , indicating that they may have cytotoxic effects.
Action Environment
The solubility of 2-aminothiazole in water, alcohols, and diethyl ether suggests that the compound’s action may be influenced by the solvent environment.
properties
IUPAC Name |
2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS2/c1-21-12(7-11-8-23-14(16)18-11)19-20-15(21)24-9-13(22)17-10-5-3-2-4-6-10/h8,10H,2-7,9H2,1H3,(H2,16,18)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDVSMJVFAOXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCCC2)CC3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2912703.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2912705.png)




![(Z)-4-(dimethylamino)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912716.png)


![N-cycloheptyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2912720.png)
![7-[2-(Benzooxazol-2-ylsulfanyl)-ethyl]-3-methyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2912721.png)
![1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2912722.png)
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2912724.png)